N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a carboxamide group. The 2-methoxybenzyl substituent at the N-position distinguishes it from other analogs in this chemical class.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-3-2-5-11(13)10-16-15(19)12-9-14-18(17-12)7-4-8-21-14/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSZGXPOKJEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-methoxybenzylamine with a suitable pyrazole derivative, followed by cyclization to form the oxazine ring. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the benzyl or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Scientific Research Applications
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has demonstrated several promising applications in scientific research:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects against various diseases:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against certain bacterial strains. For instance, compounds with similar structural motifs have shown effectiveness against Staphylococcus aureus and Enterococcus faecalis .
- Anti-inflammatory Effects : Its structure indicates potential interactions with inflammatory pathways. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines .
- Neuroprotective Potential : Research indicates that derivatives of pyrazole can modulate neuroinflammatory responses, suggesting possible implications for neurodegenerative diseases .
Drug Development
Quantitative structure–activity relationship studies have been conducted to correlate structural features of this compound with biological activity. These studies provide insights into optimizing derivatives for enhanced efficacy against cancer cell lines and other therapeutic targets .
Case Studies
A review of relevant literature reveals several case studies that highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria. |
| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in vitro models. |
| Study C | Neuroprotective Effects | Showed potential to reduce neuroinflammation in animal models of Alzheimer’s disease. |
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The pyrazolo-oxazine scaffold is highly versatile, allowing substitutions that influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Pharmacological Activity and Selectivity
- GDC-2394: This sulfonamide derivative demonstrates potent NLRP3 inhibition (IC50 < 100 nM), attributed to its sulfonamide group and indacene ring, which enhance target binding .
- PDE4C Inhibitors : Analogs with cyclopropyl or chlorophenyl groups (IC50: 48.2–389 nM) highlight the impact of lipophilic substituents on PDE4C binding affinity. The target compound’s 2-methoxybenzyl group, with its electron-donating methoxy moiety, could modulate solubility or membrane permeability compared to halogenated analogs .
- LFM : The 4-fluorobenzyl substituent in LFM may confer metabolic stability compared to the target’s 2-methoxybenzyl group, as fluorination often reduces oxidative degradation .
Physicochemical and ADME Considerations
- Metabolic Stability : Methyl or dimethyl substitutions on the oxazine ring (e.g., CAS 1707367-88-1) may enhance metabolic stability by blocking oxidation sites, a feature absent in the target molecule .
Biological Activity
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.33 g/mol. The compound features a pyrazolo[5,1-b][1,3]oxazine core that is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Enzyme Inhibition : Research indicates that compounds within the pyrazolo[5,1-b][1,3]oxazine class can inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to decreased production of pro-inflammatory mediators.
- Receptor Modulation : this compound may also bind to receptors that play critical roles in cellular signaling pathways. This binding can modulate cellular responses and contribute to its therapeutic effects.
1. Anti-inflammatory Effects
Studies have shown that similar pyrazolo derivatives exhibit significant anti-inflammatory properties. For instance, compounds with the pyrazolo scaffold have been linked to the inhibition of phosphodiesterase enzymes, which are crucial for regulating intracellular signaling pathways related to inflammation .
2. Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of pyrazolo derivatives indicate that they may possess activity against a range of pathogens. This includes both bacterial and fungal strains .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | C₁₅H₁₈N₄O₃ | Anti-inflammatory, Anticancer | Inhibits phosphodiesterase; potential anticancer effects |
| N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | C₁₅H₁₈N₄O₃ | Anti-inflammatory | Modulates enzyme activity; shows promise in inflammation models |
| 2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid | C₈H₁₀N₂O₃ | Antimicrobial | Exhibits good antibacterial activity against E. coli and S. aureus |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrazolo compounds:
- A study investigating the anticancer activity of related pyrazolo compounds found significant inhibition against multiple cancer cell lines (MCF-7 and HCT-116), suggesting that modifications in the substituents can enhance biological potency .
- Another investigation highlighted the anti-inflammatory properties through enzyme inhibition assays demonstrating that certain derivatives effectively reduced inflammation markers in vitro .
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[5,1-b][1,3]oxazine core in this compound?
The pyrazolo[5,1-b][1,3]oxazine scaffold can be synthesized via cyclocondensation reactions. For example, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with pyrazole derivatives under reflux conditions in acetic anhydride/acetic acid with sodium acetate as a catalyst yields fused heterocycles. Optimization of solvent systems (e.g., DMF/water for crystallization) and reaction times (e.g., 2–12 hours) is critical to achieving yields >60% .
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | Chloroacetic acid, aromatic aldehydes | Acetic anhydride, NaOAc, reflux (2 h) | 68% |
| Ring closure | Anthranilic acid, NaOEt | Ethanol, reflux (12 h) | 57% |
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D spectra for characteristic peaks (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm, pyrazole NH signals near δ 7.5 ppm) .
- X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of stereochemistry and bond angles (e.g., C–C bond lengths averaging 1.48 Å) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 [M]) should align with theoretical molecular formulas .
Q. What biological screening assays are suitable for preliminary evaluation of this compound?
Standard assays include:
- Anticancer activity : NCI-60 cell line panel testing (dose range: 0.1–100 µM) to assess GI values .
- Antioxidant potential : DPPH radical scavenging assays (IC comparison with ascorbic acid controls) .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity monitoring at 340 nm) .
Advanced Research Questions
Q. How can conflicting solubility or stability data be resolved during formulation studies?
Contradictions in solubility/stability often arise from polymorphic variations or solvent interactions. Mitigation strategies:
- Hansen solubility parameters : Calculate HSPs to identify optimal solvents (e.g., logP >3 for lipophilic moieties) .
- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways .
- Co-crystallization : Improve stability via co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) .
Q. What computational methods are effective for predicting SAR of analogs?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and conformational flexibility .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Process control : Implement flow chemistry with in-line IR monitoring to maintain optimal temperature and mixing .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., molar ratios, solvent polarity) .
| Parameter | Baseline | Optimized |
|---|---|---|
| Reaction time | 12 h | 8 h |
| Solvent | Ethanol | Acetonitrile |
| Yield | 57% | 72% |
Methodological Challenges
Q. How should researchers address discrepancies in biological activity across cell lines?
Contradictory results may stem from cell-specific uptake or metabolic differences. Solutions:
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS .
- Resazurin assays : Validate cytotoxicity using multiple endpoints (e.g., ATP vs. membrane integrity) .
- Gene expression analysis : RNA-seq to identify resistance markers (e.g., ABC transporters) .
Q. What strategies validate the selectivity of this compound for its intended target?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
